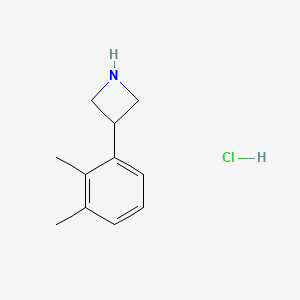
3-(2,3-Dimethylphenyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered ring containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,3-Dimethylphenyl)azetidine Hydrochloride, can be achieved through several methods. . This method is favored for its ability to produce functionalized azetidines efficiently.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of azetidines often employs microwave irradiation to facilitate cyclocondensation reactions between alkyl dihalides and primary amines or hydrazines in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dimethylphenyl)azetidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The ring strain of azetidines enhances their reactivity, making them susceptible to oxidation reactions.
Reduction: Azetidines can be reduced to form various amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include functionalized azetidines, amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethylphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2,3-Dimethylphenyl)azetidine Hydrochloride involves its ability to undergo ring-opening reactions due to the significant ring strain in the azetidine ring . This ring strain enhances the reactivity of the nitrogen atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antimicrobial applications or interacting with specific enzymes in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: These are three-membered ring analogs of azetidines and share similar reactivity due to ring strain.
Pyrrolidines: These five-membered ring compounds are less strained and therefore less reactive compared to azetidines.
Uniqueness
3-(2,3-Dimethylphenyl)azetidine Hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and enhances its reactivity. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
3-(2,3-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-3-5-11(9(8)2)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
InChI-Schlüssel |
ZVBIOWGFYGFIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2CNC2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


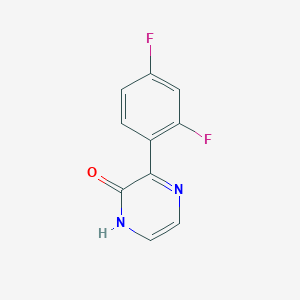

![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
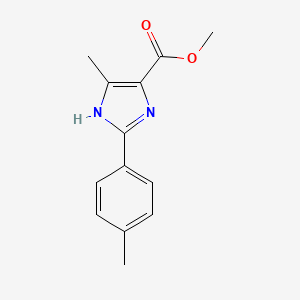
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)

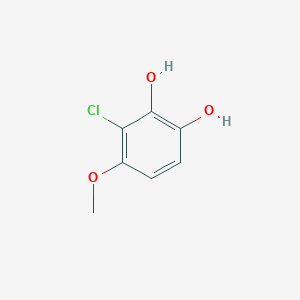
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
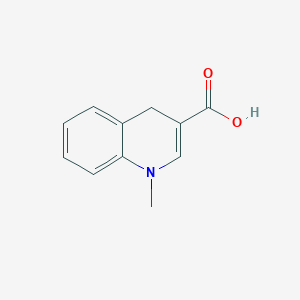
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)

